Dibenzyl(diphenyl)phosphanium chloride
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Overview
Description
Dibenzyl(diphenyl)phosphanium chloride is an organophosphorus compound characterized by the presence of two benzyl groups and two phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(diphenyl)phosphanium chloride can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with benzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of benign solvents like polyethylene glycol (PEG), can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
Scientific Research Applications
Dibenzyl(diphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be employed in the study of biological phosphorus-containing molecules and their interactions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of dibenzyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating a range of chemical transformations. Molecular targets include electrophilic centers in organic molecules, where the compound can donate or accept electrons to form new bonds .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine with three phenyl groups attached to the phosphorus atom.
Tribenzylphosphine: Contains three benzyl groups attached to the phosphorus atom.
Diphenylphosphine: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness
Dibenzyl(diphenyl)phosphanium chloride is unique due to its combination of benzyl and phenyl groups, which imparts distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds .
Properties
CAS No. |
33417-24-2 |
---|---|
Molecular Formula |
C26H24ClP |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
dibenzyl(diphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H24P.ClH/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;/h1-20H,21-22H2;1H/q+1;/p-1 |
InChI Key |
XBKPRXGGMGJZPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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